
8-Bromo-3,7-difluoro-2-metoxi-1,5-naftiridina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, such as 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine, has been achieved through various strategies. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .Molecular Structure Analysis
The molecular structure of 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine consists of a naphthyridine core, which is a bicyclic compound containing two fused pyridine rings. This core is substituted at various positions with bromo, difluoro, and methoxy groups.Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Aplicaciones Científicas De Investigación
Síntesis de compuestos N-heterocíclicos
8-Bromo-3,7-difluoro-2-metoxi-1,5-naftiridina: sirve como un intermedio clave en la síntesis de varios compuestos N-heterocíclicos. Su reactividad con reactivos electrofílicos o nucleofílicos permite la creación de una amplia gama de derivados con posibles actividades biológicas .
Investigación anticancerígena
Este compuesto se utiliza en el desarrollo de agentes anticancerígenos. La modificación estructural de las 1,5-naftiridinas ha mostrado promesa en la creación de compuestos con propiedades anticancerígenas significativas, que se están explorando para su eficacia contra varias líneas celulares cancerosas .
Aplicaciones anti-VIH
Los derivados de 1,5-naftiridinas, incluidos los sintetizados usando This compound, se han investigado por sus posibles propiedades anti-VIH. Esta investigación es crucial para el desarrollo de nuevos tratamientos para el VIH/SIDA .
Actividad antimicrobiana
La investigación sobre las propiedades antimicrobianas de los derivados de 1,5-naftiridina está en curso. Estos compuestos, sintetizados utilizando This compound, podrían conducir al desarrollo de nuevos antibióticos y tratamientos para infecciones bacterianas .
Usos analgésicos y antiinflamatorios
Se están explorando las actividades analgésicas y antiinflamatorias de los derivados de 1,5-naftiridina. Estas propiedades los convierten en candidatos para el desarrollo de nuevos medicamentos para aliviar el dolor y antiinflamatorios .
Propiedades antioxidantes
Los derivados de 1,5-naftiridina también exhiben actividades antioxidantes, que son importantes para proteger las células del estrés oxidativo. Esto puede tener implicaciones en el tratamiento de enfermedades causadas por daño oxidativo .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that 1,5-naphthyridine derivatives, to which this compound belongs, exhibit a variety of biological activities . These compounds often interact with biological targets through the formation of metal complexes .
Mode of Action
1,5-naphthyridines are known to react readily with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . These interactions can lead to changes in the target molecules, potentially influencing their function.
Análisis Bioquímico
Biochemical Properties
8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to form complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling. Additionally, 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine can alter the expression of genes involved in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound may also inhibit or activate enzymes by interacting with their active sites or allosteric sites. Furthermore, 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine can influence gene expression by modulating transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy and safety are balanced. Understanding the dosage effects is crucial for determining the optimal therapeutic window for 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine .
Metabolic Pathways
8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can influence metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways of 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for predicting the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine is essential for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
8-bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2N2O/c1-15-9-4(11)2-6-8(14-9)7(10)5(12)3-13-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPZXHLTXGGNIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=N1)C(=C(C=N2)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737435 | |
| Record name | 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
943025-91-0 | |
| Record name | 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

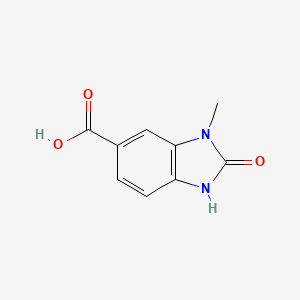


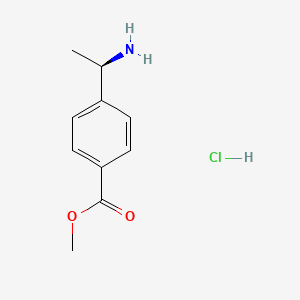
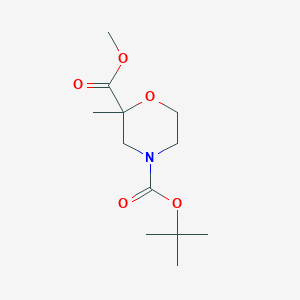
![1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1376328.png)

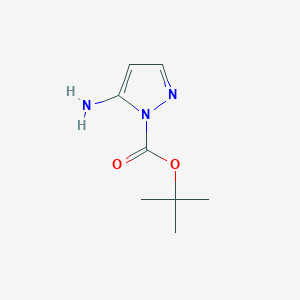

![[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester](/img/structure/B1376335.png)
![3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376336.png)
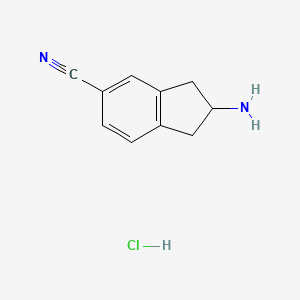

![5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1376343.png)